molecular formula C8H8F2OS B1422572 [3-(Difluoromethoxy)phenyl]methanethiol CAS No. 1208074-80-9

[3-(Difluoromethoxy)phenyl]methanethiol

Cat. No. B1422572
M. Wt: 190.21 g/mol
InChI Key: HZJMZDVAYNCAHU-UHFFFAOYSA-N
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Description

“[3-(Difluoromethoxy)phenyl]methanethiol” is a chemical compound with the CAS Number: 1208074-80-9 . Its molecular weight is 190.21 , and its IUPAC name is [3-(difluoromethoxy)phenyl]methanethiol .


Molecular Structure Analysis

The InChI code for [3-(Difluoromethoxy)phenyl]methanethiol is 1S/C8H8F2OS/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,8,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of [3-(Difluoromethoxy)phenyl]methanethiol include its molecular weight (190.21 ) and its IUPAC name ([3-(difluoromethoxy)phenyl]methanethiol ). Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

  • Methanethiol Oxidation and Synthesis : Methanethiol can be oxidized to dimethyl disulfide and dimethyl trisulfide in the presence of transition metals and ascorbate. This finding is significant in understanding the chemical behavior of methanethiol in various environments (Chin & Lindsay, 1994). Additionally, a study on the synthesis of methanethiol from CO and H2S using vanadium catalysts has shown high activity and selectivity at optimized temperatures, which is crucial for industrial applications (Mul, Wachs, & Hirschon, 2003).

  • Adsorption Studies on Surfaces : The adsorption of methanethiolate on Au(111) surfaces has been extensively studied, offering insights into the chemisorptive bonding of methanethiolate at the atomic level, crucial for understanding surface chemistry and catalysis (Maksymovych, Sorescu, & Yates, 2006).

  • Electrochemical and Optical Properties : The electrochemical and optical properties of fluorene-terminated thiols, including phenyl-methanethiol, on gold electrodes have been studied. These findings are important for developing advanced materials in electronics and optoelectronics (Pak et al., 2011).

  • Interaction with Biological Systems : Research on the action of methanethiol on membrane Na+, K+-ATPase in rat brain offers insights into the biological interactions of methanethiol, which could be relevant for understanding its effects in biological systems (Quarfoth, Ahmed, Foster, & Zieve, 1976).

  • Material Synthesis and Characterization : Tetraphenylmethane-based compounds, including derivatives of phenyl-methanethiol, have been synthesized and characterized for their application in light-emitting devices. This research contributes to the development of new materials for electronics and photonics (Yeh et al., 2001).

  • Chemical Reactions and Mechanisms : Studies on the mechanism of decomposition of methanethiol on Fe surfaces provide essential insights into its chemical reactivity and potential applications in catalysis and material science (Albert et al., 1988).

properties

IUPAC Name

[3-(difluoromethoxy)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,8,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJMZDVAYNCAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283957
Record name 3-(Difluoromethoxy)benzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Difluoromethoxy)phenyl]methanethiol

CAS RN

1208074-80-9
Record name 3-(Difluoromethoxy)benzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208074-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)benzenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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